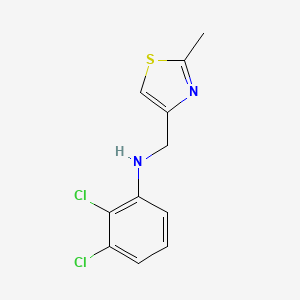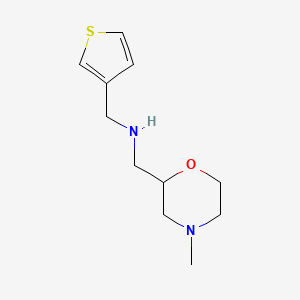
n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine typically involves multi-step chemical reactions. One common synthetic route starts with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol, which is then reacted with ethyl bromoacetate to yield ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate . This intermediate can be further modified through various chemical reactions to obtain the final compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand in binding studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, particularly for its antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine can be compared with other similar compounds such as:
4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline: This compound has a similar triazole ring structure but differs in its functional groups and overall properties.
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Another compound with a triazole ring, but with different reactivity and applications.
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound is used as an intermediate in the synthesis of various triazole derivatives and has distinct chemical properties.
Propiedades
Fórmula molecular |
C9H10N6O2 |
|---|---|
Peso molecular |
234.22 g/mol |
Nombre IUPAC |
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-3-nitropyridin-2-amine |
InChI |
InChI=1S/C9H10N6O2/c1-14-6-12-13-8(14)5-11-9-7(15(16)17)3-2-4-10-9/h2-4,6H,5H2,1H3,(H,10,11) |
Clave InChI |
NBOWDSQCZCGXNY-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NN=C1CNC2=C(C=CC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Methyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14914164.png)




![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)



